5-Methoxy-5-(4-methoxyphenyl)-3-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-5-(4-methoxyphenyl)-3-methylimidazolidine-2,4-dione is a chemical compound with a unique structure that includes both methoxy and imidazolidine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-5-(4-methoxyphenyl)-3-methylimidazolidine-2,4-dione typically involves the reaction of 4-methoxybenzaldehyde with methylamine and glyoxylic acid. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-5-(4-methoxyphenyl)-3-methylimidazolidine-2,4-dione undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Methoxy-5-(4-methoxyphenyl)-3-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-5-(4-methoxyphenyl)-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The methoxy and imidazolidine groups play a crucial role in its activity. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-5-phenylimidazolidine-2,4-dione
- 5-Methoxy-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione
- 5-Methoxy-5-(4-chlorophenyl)-3-methylimidazolidine-2,4-dione
Uniqueness
5-Methoxy-5-(4-methoxyphenyl)-3-methylimidazolidine-2,4-dione is unique due to the presence of both methoxy groups and the imidazolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
921214-62-2 |
---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
5-methoxy-5-(4-methoxyphenyl)-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O4/c1-14-10(15)12(18-3,13-11(14)16)8-4-6-9(17-2)7-5-8/h4-7H,1-3H3,(H,13,16) |
InChI Key |
MDPUNMGRMZRRAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(NC1=O)(C2=CC=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.